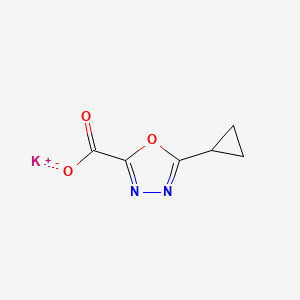![molecular formula C20H15N5O B2563080 N-([3,3'-Bipyridin]-5-ylmethyl)chinoxalin-2-carboxamid CAS No. 2191266-37-0](/img/structure/B2563080.png)
N-([3,3'-Bipyridin]-5-ylmethyl)chinoxalin-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Wirkmechanismus
Target of Action
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide is a complex compound with multiple potential targets. Molecular docking studies suggest that human DNA topoisomerase and vascular endothelial growth factor receptor could be potential targets for this compound . These targets play crucial roles in cellular processes such as DNA replication and angiogenesis, respectively.
Mode of Action
It may also interact with the vascular endothelial growth factor receptor, potentially inhibiting angiogenesis .
Biochemical Pathways
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of DNA topoisomerase can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Similarly, inhibition of the vascular endothelial growth factor receptor can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Pharmacokinetics
Like other quinoxaline derivatives, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide’s action are likely to be multifaceted, given its multiple potential targets. It may induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA topoisomerase. It may also inhibit angiogenesis, thereby starving tumors of the nutrients they need to grow .
Action Environment
The action, efficacy, and stability of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution. Similarly, the presence of other compounds can affect its metabolism and excretion .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, molecular docking studies have shown that it could potentially target human DNA topoisomerase and vascular endothelial growth factor receptor .
Cellular Effects
It has been identified as a potential antineoplastic agent with selective cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide typically involves the condensation of 3,3’-bipyridine-5-carboxaldehyde with quinoxaline-2-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process. The use of automated systems and advanced purification techniques further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide
- N-phenylquinoxaline-2-carboxamide
- N-benzylquinoxaline-2-carboxamide
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide stands out due to its unique bipyridine moiety, which enhances its binding affinity to specific molecular targets. This structural feature makes it a promising candidate for the development of targeted therapies and advanced materials.
Eigenschaften
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(19-13-23-17-5-1-2-6-18(17)25-19)24-10-14-8-16(12-22-9-14)15-4-3-7-21-11-15/h1-9,11-13H,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNSVTYXVRNLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2563004.png)


![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B2563010.png)

![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)



